2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
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Overview
Description
[5-(2-Chloro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylsulfanyl]-acetic acid [1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Chloro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylsulfanyl]-acetic acid [1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide typically involves multiple steps. The process begins with the preparation of the core thiadiazole structure, followed by the introduction of the benzylsulfanyl and pyrazolyl groups. The final step involves the formation of the hydrazide linkage. Each step requires specific reagents and conditions, such as the use of sulfur-containing compounds, chlorinating agents, and hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
[5-(2-Chloro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylsulfanyl]-acetic acid [1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For its potential antimicrobial and antifungal properties.
Medicine: As a candidate for drug development due to its potential anti-inflammatory and anticancer activities.
Industry: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [5-(2-Chloro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylsulfanyl]-acetic acid [1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole core and exhibit similar biological activities.
Pyrazole Derivatives: These compounds share the pyrazole ring and are known for their diverse pharmacological properties.
Uniqueness
What sets [5-(2-Chloro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylsulfanyl]-acetic acid [1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide apart is its unique combination of functional groups, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C23H21ClN6OS3 |
---|---|
Molecular Weight |
529.1 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H21ClN6OS3/c1-15-19(16(2)30(29-15)18-9-4-3-5-10-18)12-25-26-21(31)14-33-23-28-27-22(34-23)32-13-17-8-6-7-11-20(17)24/h3-12H,13-14H2,1-2H3,(H,26,31)/b25-12- |
InChI Key |
KWDCEXLAZZIETB-ROTLSHHCSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N\NC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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